molecular formula C17H18FN5O3 B2647940 N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1421458-56-1

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2647940
CAS RN: 1421458-56-1
M. Wt: 359.361
InChI Key: YSJHODKQXDIMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18FN5O3 and its molecular weight is 359.361. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Humans

Research on compounds structurally related to the chemical often focuses on their metabolism and disposition within the human body. For example, the study of a γ-Aminobutyric Acid Type A Receptor Partial Agonist revealed insights into the metabolic pathways and excretion profiles of novel pharmaceutical compounds (Shaffer et al., 2008). Such studies are critical for understanding how drugs are processed by the human body and the role of enzymes in their biotransformation.

Pharmacokinetics and Metabolite Profiling

The pharmacokinetics and metabolite profiling of novel compounds are crucial for their development as therapeutic agents. For instance, the disposition and metabolism study of SB-649868, an orexin 1 and 2 receptor antagonist, detailed the elimination pathways and metabolite identification, providing a foundation for further pharmacological studies (Renzulli et al., 2011).

Antibiotic Development

Investigations into the metabolism and disposition of antibiotics offer insights into their efficacy and safety profiles. GSK1322322, a peptidase deformylase inhibitor studied for its antibiotic properties, demonstrated significant findings regarding its absorption, bioavailability, and elimination, underscoring the importance of such research in developing new antibiotics (Mamaril-Fishman et al., 2014).

Neurotoxicity and Drug Safety

Understanding the potential neurotoxic effects of compounds is vital for assessing their safety. A study reported possible central and peripheral neurotoxicity induced by Linezolid, highlighting the importance of neurological monitoring during prolonged therapy (Ferry et al., 2005). Such research is critical for evaluating the safety profiles of new drugs and their impact on patient health.

properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3/c18-12-3-1-2-11(8-12)9-13(23-7-6-19-17(23)26)10-20-16(25)14-4-5-15(24)22-21-14/h1-5,8,13H,6-7,9-10H2,(H,19,26)(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJHODKQXDIMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71784636

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